

In Silico Prediction of Trigevolol Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: *Trigevolol*

Cat. No.: *B022400*

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of the bioactivity of **Trigevolol**, a beta-adrenergic blocking agent. It details a systematic workflow encompassing ligand and target preparation, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. This document serves as a practical guide for computational researchers and drug development professionals seeking to apply in silico techniques to characterize and predict the pharmacological profile of **Trigevolol** and similar compounds, thereby accelerating early-stage drug discovery.

Introduction to Trigevolol and In Silico Bioactivity Prediction

Trigevolol is a beta-adrenergic antagonist, a class of drugs primarily used to manage cardiovascular conditions by blocking the effects of catecholamines like epinephrine and norepinephrine on beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating cardiac function, smooth muscle relaxation, and metabolic processes. The primary signaling pathway associated with many beta-adrenergic receptors involves the activation of adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA)[1][2][3].

In silico drug discovery methods leverage computational power to simulate and predict the interactions between a drug molecule and its biological target. These techniques can significantly reduce the time and cost associated with traditional drug development by identifying promising candidates and eliminating non-viable ones early in the pipeline[4][5]. This guide outlines a structured in silico approach to predict the bioactivity of **Trigevolol**.

Chemical Properties of Trigevolol

A foundational step in any in silico analysis is the characterization of the ligand. The key properties of **Trigevolol** are summarized below.

Property	Value	Source
Molecular Formula	C21H28N2O7	[6][7]
Molecular Weight	420.46 g/mol	[6][7]
IUPAC Name	2-hydroxy-5-[2-[[2-hydroxy-3-[4-(2-methoxyethoxy)phenoxy]propyl]amino]ethoxy]benzamide	[7]
Canonical SMILES	<chem>COCCOC1=CC=C(C=C1)OCC(CNCCOC2=CC(=C(C=C2)O)C(=O)N)O</chem>	[7]
InChI Key	DPSZCDLTWOSLJP-UHFFFAOYSA-N	[7]

The In Silico Prediction Workflow

A typical workflow for predicting the bioactivity of a compound like **Trigevolol** involves several sequential and interconnected stages. This process begins with data acquisition and preparation, proceeds through various computational modeling techniques, and concludes with analysis and validation.

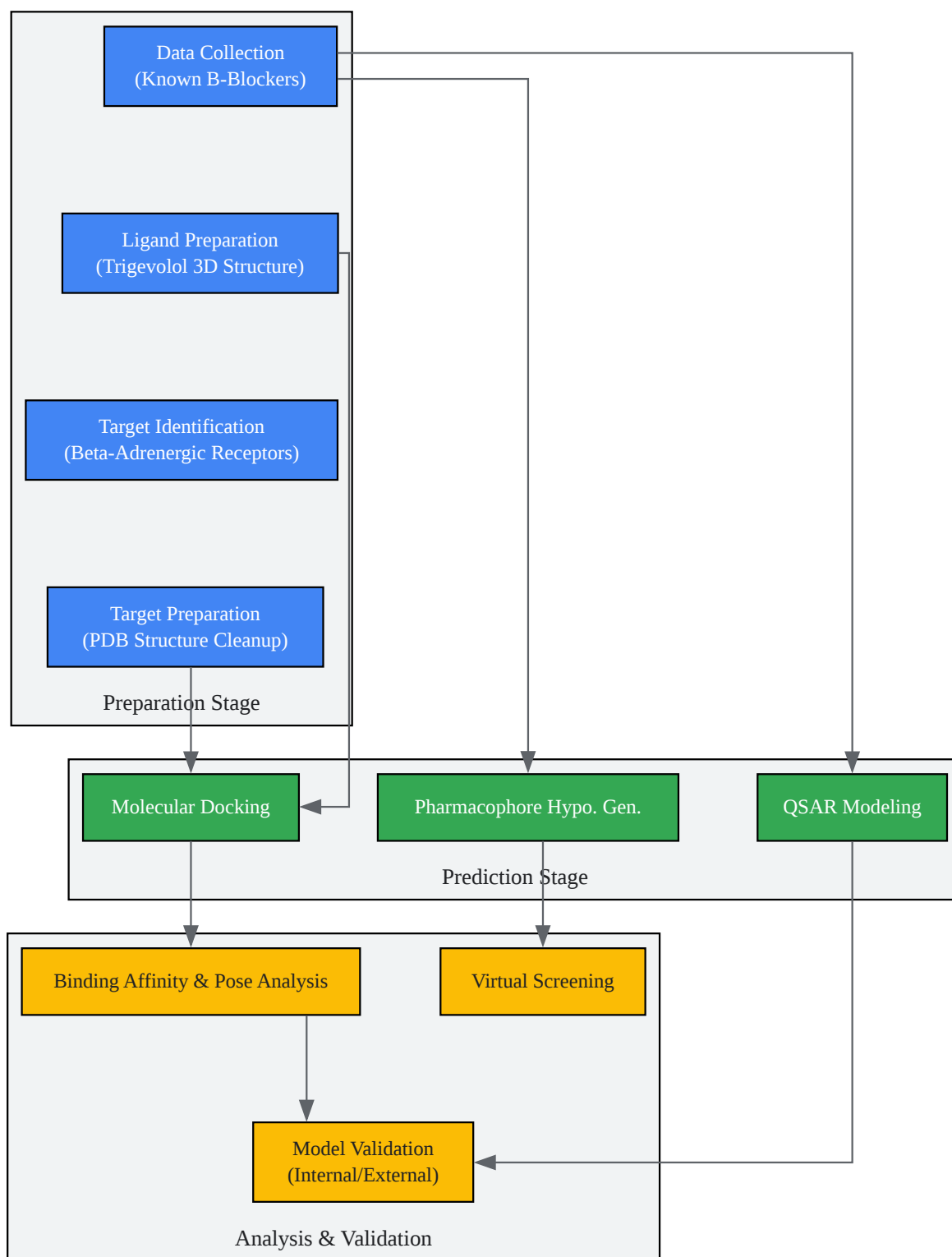


Figure 1. In Silico Bioactivity Prediction Workflow for Trigevolol

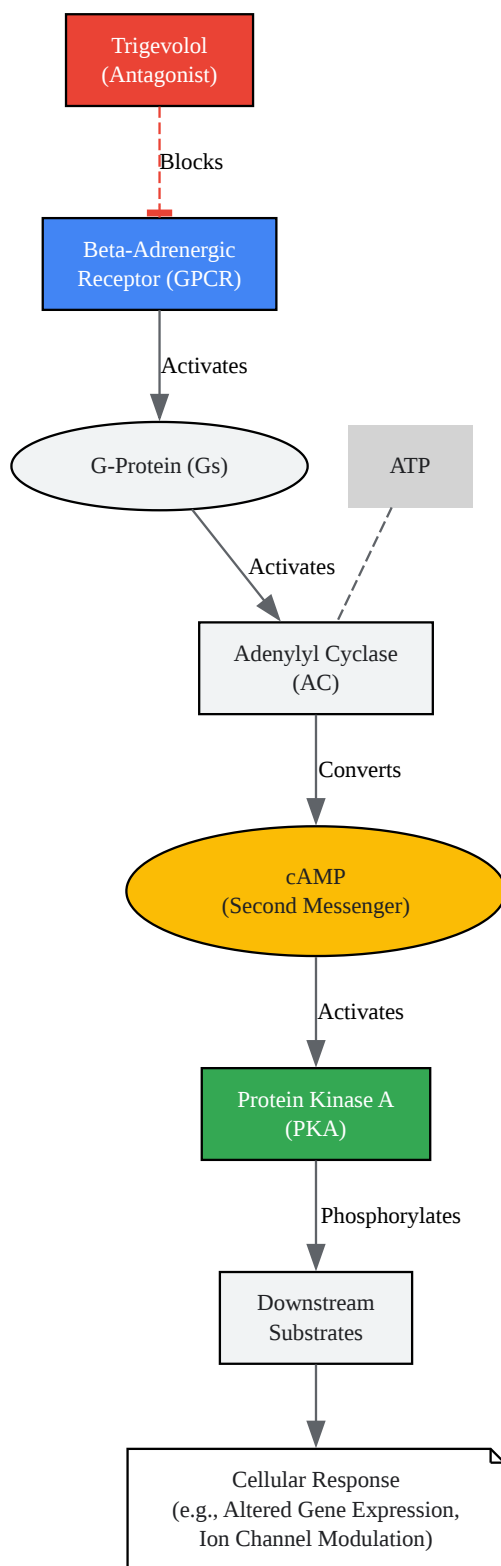


Figure 2. Canonical Beta-Adrenergic Signaling Pathway

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